5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole
Brand Name: Vulcanchem
CAS No.: 109544-39-0
VCID: VC20740026
InChI: InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
SMILES: CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.1 g/mol

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole

CAS No.: 109544-39-0

Cat. No.: VC20740026

Molecular Formula: C11H9Cl2NO

Molecular Weight: 242.1 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole - 109544-39-0

CAS No. 109544-39-0
Molecular Formula C11H9Cl2NO
Molecular Weight 242.1 g/mol
IUPAC Name 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole
Standard InChI InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Standard InChI Key WYHZCQPFSIKTOX-UHFFFAOYSA-N
SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl
Canonical SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl

Chemical Identity and Structural Properties

Basic Information

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole (CAS No. 109544-39-0) is an oxazole derivative that contains three distinct functional groups attached to the heterocyclic core :

  • A chloromethyl group at position 5

  • A 4-chlorophenyl group at position 2

  • A methyl group at position 4

The compound's molecular formula is C₁₁H₉Cl₂NO, with an approximate molecular weight of 242 g/mol based on structural analysis.

Physical and Chemical Properties

Based on the structural characteristics and comparison with related oxazole compounds, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole likely exhibits the following properties:

PropertyExpected ValueBasis for Determination
Physical StateCrystalline solid at room temperatureSimilar to related oxazoles
ColorWhite to off-whiteCommon for oxazole derivatives
SolubilitySoluble in organic solvents (dichloromethane, THF, DMF); poorly soluble in waterBased on structural features
StabilityStable under standard conditions but reactive due to chloromethyl groupBased on reactivity patterns of chloromethyl-containing compounds
LogPApproximately 3.2-3.8Estimated from structure (hydrophobic substituents)

Synthesis Methods

Cyclization-Based Approach

A cyclization approach similar to that used for related oxazole derivatives could involve:

  • Reaction of 4-chlorobenzoyl chloride with an appropriate amino alcohol

  • Formation of the oxazole ring through cyclization

  • Selective introduction of the chloromethyl group at position 5

Alkylation-Based Approach

Based on synthesis methods for similar compounds , an alternative approach might involve:

StepReagentsConditionsExpected Yield
Oxazole core formation4-chlorobenzaldehyde, appropriate amino acid derivativeReflux, 3-6 hours70-85%
Introduction of chloromethyl groupFormaldehyde, HCl0-25°C, 2-4 hours60-75%
PurificationRecrystallization from ethanol or column chromatographyStandard conditionsDependent on reaction efficiency

Chemical Reactivity

Nucleophilic Substitution Reactions

The chloromethyl group at position 5 represents a reactive site for nucleophilic substitution reactions. Based on the reactivity of similar oxazole derivatives, several potential reactions can be anticipated:

Reactions with Nitrogen Nucleophiles

Primary and secondary amines can react with the chloromethyl group to form aminomethyl derivatives:

NucleophileReaction ConditionsExpected ProductPotential Application
Primary aminesTHF, 50-60°C, 6-8 hours5-[(R-NH)methyl] derivativesPharmaceutical intermediates
Secondary amines (e.g., morpholine)DMF, 60°C, K₂CO₃5-[(R₂N)methyl] derivativesBiological probes
Heterocyclic aminesPolar aprotic solvents, heatComplex heterocyclic systemsDrug development

Metal-Catalyzed Coupling Reactions

The 4-chlorophenyl group could participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling, enabling further functionalization of the molecule.

Biological Activity and Applications

Antimicrobial Activity

Similar oxazole derivatives have demonstrated antimicrobial properties, suggesting that 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole might exhibit comparable activity. The specific substitution pattern could influence the spectrum of antimicrobial activity and potency.

PPAR Modulation

Related compounds have been investigated as PPAR (Peroxisome Proliferator-Activated Receptor) modulators. For example, derivatives of 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole have been used in the synthesis of potent PPARα agonists with potential applications in metabolic disorders .

Structural FeaturePotential Contribution to Activity
Oxazole coreProvides a rigid scaffold for presenting substituents in specific orientations
4-Chlorophenyl groupMay influence receptor binding through hydrophobic and electronic effects
Chloromethyl groupServes as a reactive site for creating diverse derivatives with varying activities

Synthetic Applications

The compound's reactive functional groups make it a valuable synthetic intermediate for preparing more complex molecules:

  • The chloromethyl group provides a convenient handle for introducing various functionalities

  • The oxazole core serves as a scaffold for building more complex heterocyclic systems

  • The 4-chlorophenyl group offers opportunities for further modifications through coupling reactions

Structure-Activity Relationship Analysis

Comparison with Structurally Related Oxazoles

Examining the relationships between structure and activity among similar oxazole derivatives provides insights into the potential behavior of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole:

CompoundStructural DifferencesPotential Impact on Properties
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole Positions of chloromethyl and methyl groups reversedDifferent electronic distribution affecting reactivity
4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole Methoxy vs. chloro on phenyl ringDifferent electronic properties influencing receptor interactions
4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazoleOrtho vs. para chloro substitution on phenylDifferent steric effects affecting molecular recognition

Electronic and Steric Effects

The specific substitution pattern in 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole creates unique electronic and steric properties:

  • The 4-chlorophenyl group introduces electronic effects through the para-chloro substituent

  • The chloromethyl group at position 5 creates a reactive site with distinct electronic characteristics

  • The methyl group at position 4 contributes to the electronic distribution within the oxazole ring

These features collectively determine the compound's reactivity patterns and potential biological activities.

Research Gaps and Future Directions

Current Knowledge Limitations

Several significant research gaps exist regarding 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole:

  • Limited experimental data on optimized synthesis methods

  • Incomplete characterization of physical and chemical properties

  • Insufficient investigation of biological activities

  • Limited exploration of structure-activity relationships

Proposed Research Directions

Future research on 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole should focus on:

Research AreaSpecific StudiesPotential Benefits
Synthetic methodologyDevelopment of efficient, scalable synthesis routesAccess to larger quantities for further studies
Comprehensive characterizationDetailed analysis of physical, chemical, and spectroscopic propertiesBetter understanding of fundamental characteristics
Biological screeningEvaluation against various biological targetsIdentification of potential therapeutic applications
Derivatization studiesPreparation of libraries of derivativesStructure-activity relationship development

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